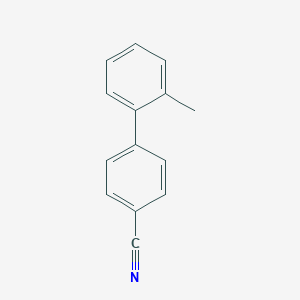![molecular formula C22H31NO4 B060998 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline CAS No. 164859-57-8](/img/structure/B60998.png)
2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The drug gained popularity in the early 2010s as a substitute for other hallucinogenic drugs such as LSD and psilocybin mushrooms. However, due to its high potency and potential for adverse effects, it has been classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
The hallucinogenic effects of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline are believed to be due to its interaction with the serotonin 2A receptor. The drug binds to the receptor and activates it, leading to alterations in perception, thought, and mood. The exact mechanism by which 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline produces its effects is not fully understood, but it is thought to involve changes in the activity of certain brain regions, such as the prefrontal cortex and the default mode network.
Efectos Bioquímicos Y Fisiológicos
The use of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline can produce a range of biochemical and physiological effects. These can include changes in heart rate, blood pressure, and body temperature, as well as alterations in sensory perception and mood. The drug has been associated with a number of adverse effects, including seizures, respiratory distress, and even death in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline for lab experiments is its high potency. This allows researchers to use smaller amounts of the drug, which can be beneficial for studies involving animal models or cell cultures. Additionally, the drug's effects are relatively short-lived, which can make it easier to study the acute effects of the drug. However, the high potency of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline also means that it can be difficult to control the dose, and the potential for adverse effects means that careful safety precautions must be taken when working with the drug.
Direcciones Futuras
There are several potential directions for future research on 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline. One area of interest is the drug's potential therapeutic uses, particularly in the treatment of mood and anxiety disorders. Additionally, there is a need for more research on the long-term effects of the drug, particularly with regards to its potential for addiction and other adverse outcomes. Finally, more research is needed to better understand the mechanism of action of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline, which could lead to the development of new treatments for a range of conditions.
Métodos De Síntesis
The synthesis of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced using sodium borohydride to form the amine, which is then reacted with 2-methyl-2-butene to form the final product. The synthesis of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline requires specialized equipment and knowledge of organic chemistry, and should only be performed by trained professionals in a controlled laboratory setting.
Aplicaciones Científicas De Investigación
Despite its classification as a controlled substance, 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline has been the subject of scientific research in recent years. One area of research has focused on the drug's potential therapeutic uses. Studies have shown that 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline has a high affinity for the serotonin 2A receptor, which is involved in regulating mood, perception, and cognition. This has led some researchers to explore the drug's potential as a treatment for conditions such as depression, anxiety, and post-traumatic stress disorder.
Propiedades
Número CAS |
164859-57-8 |
|---|---|
Nombre del producto |
2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline |
Fórmula molecular |
C22H31NO4 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C22H31NO4/c1-14(2)22(15-9-10-18(24-5)19(11-15)25-6)16-12-20(26-7)21(27-8)13-17(16)23(3)4/h9-14,22H,1-8H3 |
Clave InChI |
DRGAXGSOANHNPU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2N(C)C)OC)OC |
SMILES canónico |
CC(C)C(C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2N(C)C)OC)OC |
Sinónimos |
2-Methyl-1-(3,4-dimethoxyphenyl)-1-(2-dimethylamino-4,5-dimethoxypheny l)propane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



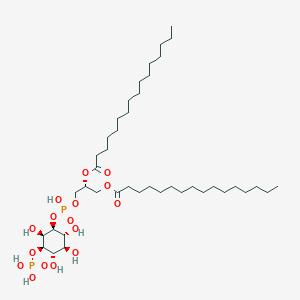
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
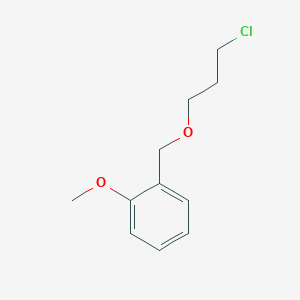
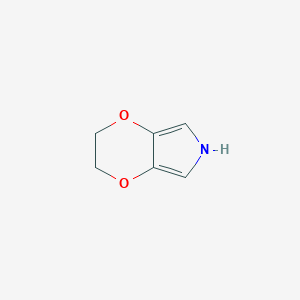
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
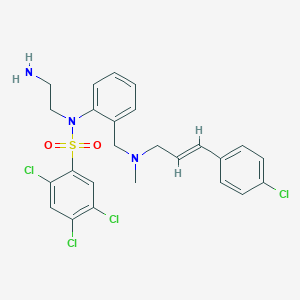
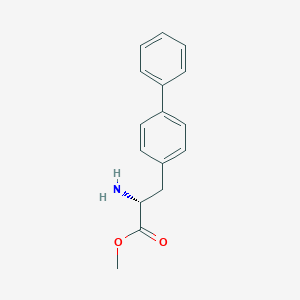
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
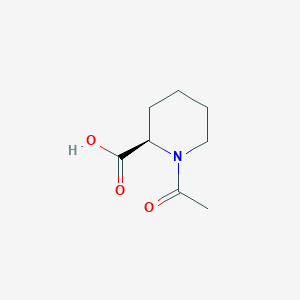
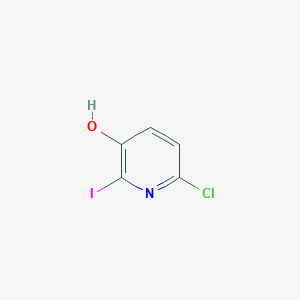
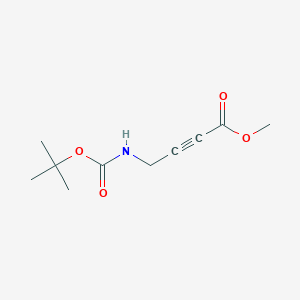
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
